

Alpibectir Clinical Trial Phase 1 and 2a Results: A Comparative Guide

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Basel, Switzerland - This guide provides a comprehensive summary and comparison of the Phase 1 and Phase 2a clinical trial results for **Alpibectir** (BVL-GSK098), a novel antituberculosis drug candidate developed by BioVersys and GSK. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Alpibectir**'s performance and potential.

Alpibectir is a first-in-class transcriptional regulator inhibitor that acts on VirS in Mycobacterium tuberculosis.[1][2] This mechanism stimulates an alternative bioactivation pathway for the existing anti-TB drug ethionamide (Eto), enhancing its efficacy and overcoming resistance.[3][4] The clinical development program aims to establish Alpibectir in combination with Eto as a potent treatment regimen for tuberculosis (TB), including drug-resistant strains.

Phase 1 Clinical Trial Summary

The Phase 1 study (NCT04654143) was a double-blind, randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics (PK) of **Alpibectir** in healthy volunteers.[2][5] The trial consisted of two parts: a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) component.[2][6]

Key Findings from Phase 1

• Safety and Tolerability: **Alpibectir** was generally well-tolerated in both single and multiple doses.[1][2][3] No serious adverse events were reported.[2][6] A total of 13 mild to moderate treatment-emergent adverse events were observed across all participant groups.[2][6]



Pharmacokinetics: Alpibectir demonstrated rapid absorption after oral administration.[2][3]
 [6] The presence of food was found to slow absorption, resulting in a lower maximum concentration (Cmax) but an increased overall exposure (AUC).[1][2][3][6] The drug exhibited dose-proportional pharmacokinetics and showed some accumulation with repeated dosing.[1][3][6] Steady state was achieved by day 7 of daily administration.[1][3][6]

Quantitative Data from Phase 1 Trials



Parameter	Single Ascending Dose (SAD)	Multiple Ascending Dose (MAD)
Study Design	Double-blind, randomized, placebo-controlled	Double-blind, randomized, placebo-controlled
Participants	80 healthy volunteers randomized	80 healthy volunteers randomized
Dose Levels	0.5 mg to 40 mg	5 mg to 30 mg daily for 7 days
Key Safety Finding	No serious adverse events reported.[2][6]	No serious adverse events reported.[2]
Adverse Events	13 mild or moderate treatment- emergent adverse events across all groups.[2][6]	13 mild or moderate treatment- emergent adverse events across all groups.[2][6]
Tmax (fasted)	0.88 to 1.53 hours.[2][3][6]	Not explicitly stated
Food Effect (Tmax)	Slower absorption with food (mean Tmax 3.87 h).[2][3][6]	Not applicable
Food Effect (Cmax)	Decreased by 17.7%.[2][3][6]	Not applicable
Food Effect (AUC)	Increased by 19.6%.[2][3][6]	Not applicable
Dose Proportionality	Observed.[1][3][6]	Observed for both Cmax and AUC.[1][3][6]
Accumulation	Not applicable	Observed, with a more profound effect on AUC (1.8-fold) than Cmax (1.3-fold).[1]
Steady State	Not applicable	Achieved by Day 7.[1][3][6]

Phase 2a Clinical Trial Summary

The Phase 2a trial (NCT05473195) was an open-label, randomized, two-stage study conducted in South Africa.[3] Its primary objective was to evaluate the early bactericidal activity



(EBA), safety, and tolerability of **Alpibectir** in combination with ethionamide (AlpE) in adult patients with newly diagnosed, drug-susceptible pulmonary tuberculosis.[5]

Key Findings from Phase 2a

- Efficacy: The combination of **Alpibectir** and ethionamide demonstrated a promising first human proof of concept, with bactericidal activity similar to that of the potent first-line anti-TB drug isoniazid.[7]
- Safety and Tolerability: The Alpibectir-ethionamide combination showed a very promising safety profile and was well-tolerated by tuberculosis patients.[7]

Ouantitative Data from Phase 2a Trial

Parameter	Phase 2a Early Bactericidal Activity Trial	
Study Design	Open-label, randomized, two-stage clinical trial. [3]	
Participants	Adults with newly diagnosed, rifampicin- and isoniazid-susceptible pulmonary TB.[3]	
Intervention Arms	Various doses of ethionamide with and without Alpibectir, with an isoniazid control arm.[2]	
Primary Endpoint	7-day early bactericidal activity (EBA).[5]	
Key Efficacy Finding	Bactericidal activity of the Alpibectir-Eto combination was similar to isoniazid.[7]	
Key Safety Finding	Very promising safety profile and well-tolerated. [7]	

Experimental Protocols Phase 1 Study Methodology

The Phase 1 trial was a randomized, double-blind, placebo-controlled study in healthy adult volunteers. In the SAD portion, sequential cohorts of participants received a single oral dose of **Alpibectir** at escalating concentrations (0.5 mg to 40 mg) or a placebo.[6] The effect of food on the pharmacokinetics of a 10 mg dose was also assessed. In the MAD portion, participants



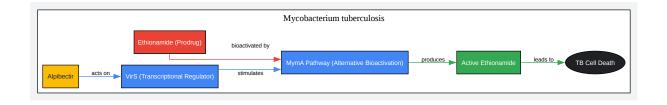
received daily oral doses of **Alpibectir** (5 mg to 30 mg) or placebo for seven consecutive days. [6] Safety was monitored throughout the study via the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters were determined by analyzing blood samples collected at various time points after dosing.

Phase 2a Study Methodology

The Phase 2a study was an open-label, randomized trial in patients with drug-susceptible pulmonary tuberculosis.[3] The study was conducted in two stages and included multiple treatment arms to evaluate different doses of ethionamide (125 mg, 250 mg, 500 mg, and 750 mg) alone and in combination with different doses of **Alpibectir** (9 mg and 27 mg).[2] A control arm received the standard dose of isoniazid (300 mg).[2] The primary measure of efficacy was the early bactericidal activity, which is the rate of decline in the number of viable Mycobacterium tuberculosis in the sputum of patients over the first 7 days of treatment. Safety and tolerability were also assessed throughout the treatment period.

Visualizations

Alpibectir's Mechanism of Action

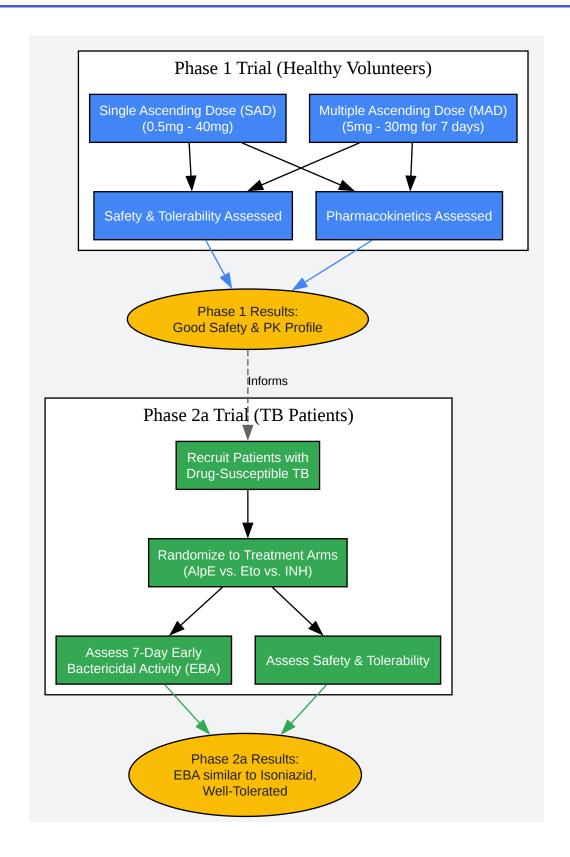


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Caption: Alpibectir's mechanism of action in M. tuberculosis.

Clinical Trial Workflow





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Caption: Workflow of **Alpibectir**'s Phase 1 and 2a clinical trials.



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